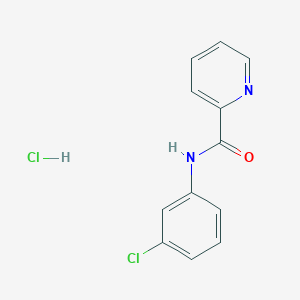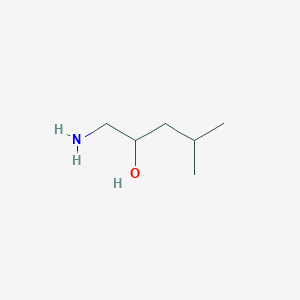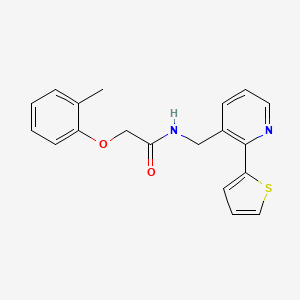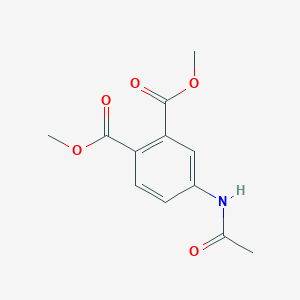
VU0364770 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VU0364770 hydrochloride is a selective and potent positive allosteric modulator (PAM) of mGlu4 . It exhibits EC50s of 290 nM and 1.1 μM at rat mGlu4 and human mGlu4 receptor, respectively . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM .
Molecular Structure Analysis
The molecular formula of VU0364770 hydrochloride is C12H9ClN2O . The exact molecular structure would require more specific information or a detailed analysis which is not available in the current search results.Chemical Reactions Analysis
VU0364770 is a potent PAM of multiple signaling pathways that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It produces a concentration-dependent potentiation of the response to an EC20 concentration of glutamate .Physical And Chemical Properties Analysis
The CAS Number of VU0364770 hydrochloride is 1414842-70-8 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current search results.科学的研究の応用
Parkinson's Disease Research : VU0364770 has been studied for its potential in treating Parkinson's disease (PD). It acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), showing efficacy in rodent models of PD. The compound was effective both alone and in combination with other treatments like l-DOPA or adenosine 2A antagonists. This research suggests that mGlu4 PAMs like VU0364770 could be a novel approach for symptomatic treatment of PD (Jones et al., 2012).
Advanced Oxidation/Reduction Processes : VU0364770 hydrochloride is involved in studies related to the degradation, dehalogenation, and mineralization of trichloroacetic acid (TCAA) using advanced oxidation/reduction processes (AORPs) in a VUV reactor. These studies are important for understanding the efficient decomposition and mineralization of halogenated organic compounds (Moussavi & Rezaei, 2017).
Vacuum Ultraviolet (VUV) Beamline/Endstations : Research involving VU0364770 hydrochloride also extends to the construction of VUV beamlines for studies in combustion chemistry. This is crucial for detecting reactive intermediates in combustion processes (Zhou et al., 2016).
Vacuum Photoabsorption Spectroscopy in Layer-by-Layer Films : Studies involving VU0364770 hydrochloride include using vacuum photoabsorption spectroscopy for analyzing layer-by-layer films of certain polyelectrolytes. This research is significant for understanding the electronic excitation energies and ionization degrees in these materials (Ferreira et al., 2013).
Gas Chromatography with VUV Detector : Another application of VU0364770 hydrochloride is in gas chromatography, where a VUV detector is used for analyzing various chemical species. This highlights the versatility of VUV technology in a wide range of research areas (Schug et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNNJOSFWZBQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2434907.png)


![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)



![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)


![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2434921.png)

![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)
![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)